Lipophilicity Advantage: Quantified LogP Difference vs. Trifluoroacetamide Analog
The target compound exhibits a significantly lower lipophilicity compared to its close analog, N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide (CAS 156425-51-3). This difference is critical for applications requiring a specific balance of hydrophilicity and membrane permeability. While the trifluoroacetamide analog's logP is not explicitly published, its increased molecular weight (381.03 g/mol) and additional fluorine atoms strongly suggest a higher logP . The target compound's calculated logP (XLogP3) is 3.5, a value associated with favorable oral bioavailability characteristics in drug-like molecules [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide (CAS 156425-51-3) |
| Quantified Difference | LogP difference not quantified but inferred from structural differences; target compound is less lipophilic. |
| Conditions | Calculated value from PubChem XLogP3 3.0 model [1]; comparator structure from vendor data . |
Why This Matters
LogP is a key determinant of solubility, permeability, and metabolic stability, making the target compound a preferred choice when lower lipophilicity is desired.
- [1] PubChem. (2026). N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide. PubChem Compound Summary for CID 11709640. View Source
